Quizalofop

概述

描述

炔草酯是一种选择性、出苗后除草剂,属于芳氧苯氧丙酸酯类。 它主要用于防治马铃薯、大豆、甜菜、花生、蔬菜、棉花和亚麻等多种阔叶作物中的一年生和多年生禾本科杂草 . 炔草酯的作用机理是抑制乙酰辅酶A羧化酶,该酶是植物中脂肪酸合成的关键酶 .

准备方法

炔草酯的制备涉及多个步骤。 一种方法包括以下步骤 :

回流反应: 6-氯-2-(4-羟基苯氧基)喹喔啉与碱金属氧氢化物在芳香烃和石油醚的混合溶剂中进行回流反应,得到中间产物。

添加S(-)-对甲苯磺酰乳酸乙酯: 然后将该中间产物与S(-)-对甲苯磺酰乳酸乙酯在回流条件下反应,生成炔草酯。

该方法避免了复杂的后期处理工艺,从而降低了废水处理难度和生产成本。 采用芳香烃和石油醚混合溶剂作为反应介质,有效避免了外消旋化,提高了炔草酯的光学纯度和收率 .

化学反应分析

科学研究应用

Efficacy in Weed Management

1. Control of Grassy Weeds

Quizalofop is effective against a wide range of annual and perennial grasses. It has been particularly beneficial in rice production systems, where it is utilized to manage problematic weeds such as barnyardgrass and red rice. Studies have shown that this compound can significantly reduce these weed populations when applied at recommended rates, providing effective post-emergence control .

2. Application Timing and Conditions

Research indicates that the timing of this compound application can influence its effectiveness. For instance, experiments conducted under varying environmental conditions demonstrated that sequential applications of this compound on resistant rice cultivars resulted in varying levels of weed control depending on factors such as planting date and light intensity .

Resistance Mechanisms

Understanding the resistance mechanisms to this compound is crucial for effective weed management strategies:

1. Nontarget-Site Resistance

Recent studies have identified nontarget-site resistance mechanisms in certain grass species, such as Polypogon fugax. This resistance is associated with increased activity of glutathione S-transferases (GST), which can detoxify herbicides like this compound. The study found that pre-treatment with GST inhibitors could reverse this resistance, indicating potential avenues for managing resistant weed populations .

2. Genetic Resistance

The development of herbicide-resistant crop varieties, such as ACCase-resistant rice, allows for the safe application of this compound without harming the crop itself. This technology aims to provide a sustainable solution for managing weedy rice and other grass species resistant to multiple herbicide modes of action .

Interactions with Other Herbicides

1. Mixed Applications

Research has explored the efficacy of this compound when mixed with other herbicides, such as synthetic auxins and ACCase inhibitors. These combinations can enhance weed control but may also lead to antagonistic effects that reduce overall efficacy against certain weed species . For example, mixing this compound with 2,4-D showed reduced effectiveness against red rice compared to other combinations .

2. Drift Damage Studies

Studies have also investigated the potential drift damage caused by this compound applications on non-target crops like corn. Understanding the drift hazard is essential for minimizing unintended damage while maximizing the herbicide's efficacy in target crops .

Case Studies

作用机制

Quizalofop exerts its herbicidal effects by inhibiting the enzyme acetyl-coenzyme A carboxylase (ACCase), which catalyzes the first committed step in fatty acid synthesis . Inhibition of fatty acid synthesis blocks the production of phospholipids used in building new membranes required for cell growth. This leads to the cessation of growth, chlorosis, and eventually necrosis of the plant tissues . This compound is absorbed by leaves and shoots and is translocated throughout the plant, accumulating in meristematic regions of the shoot and root .

相似化合物的比较

生物活性

Quizalofop, specifically this compound-p-ethyl, is a selective postemergence herbicide belonging to the aryloxyphenoxypropionic acid class. It is primarily used for controlling grassy weeds in various crops. This article explores the biological activity of this compound, detailing its herbicidal effects, potential toxicity, and mechanisms of action based on diverse research findings.

Herbicidal Activity

Mechanism of Action

This compound functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in plants. This inhibition leads to the death of susceptible weed species while allowing crops to thrive. Studies have shown that the effectiveness of this compound can be influenced by various factors, including surfactant type and application methods.

Influence of Surfactants

Research indicates that different nonionic surfactants can significantly affect the herbicidal activity of this compound-p-ethyl. A study evaluated 22 surfactants and found that those with lower dynamic surface tension enhanced the herbicide's efficacy against species such as giant foxtail and barnyardgrass. Alcohol ethoxylate surfactants like Genapol® 24-L-92 were among the most effective, outperforming traditional crop oil concentrates .

Toxicological Profile

Human Health Risks

While this compound-p-ethyl is considered slightly toxic (EPA toxicity class III), there have been reports of hepatotoxicity in humans following occupational exposure. A case study documented a farmer who developed obstructive cholestasis after exposure to the herbicide, highlighting the need for caution during application . The liver was identified as a target organ, with increased liver weight and histopathological changes observed post-exposure.

Environmental Impact

The environmental persistence and degradation of this compound have also been studied. Bacterial consortia have been shown to degrade this compound-p-ethyl, indicating potential bioremediation pathways for contaminated environments .

Adipogenic Effects

Recent studies have uncovered additional biological activities of this compound beyond herbicidal action. Research on 3T3-L1 adipocytes indicated that this compound-p-ethyl may induce adipogenesis through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This suggests that the compound could possess obesogenic properties, raising concerns about its long-term effects on lipid metabolism in exposed organisms .

Summary of Research Findings

属性

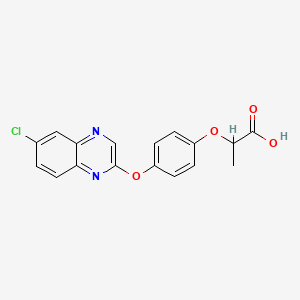

IUPAC Name |

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOOPXYCKNFDNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60273935 | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76578-12-6 | |

| Record name | Quizalofop | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76578-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quizalofop [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076578126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quizalofop | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60273935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUIZALOFOP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/137F325077 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。